Phenyltrimethylammonium bromide (CAS 16056-11-4) is a specialized quaternary ammonium salt characterized by a central nitrogen atom bonded to one electron-withdrawing phenyl ring and three methyl groups, paired with a bromide counterion. Unlike standard aliphatic phase-transfer catalysts, this compound exhibits unique steric and electronic properties that make it highly valuable in advanced electrochemical systems and precision organic synthesis. In industrial procurement, PTMABr is primarily sourced as a high-polarity bromine complexing agent for zinc-bromine batteries, a bifunctional surface passivator for perovskite photovoltaics, and the direct precursor to the highly selective, stable brominating agent phenyltrimethylammonium tribromide (PTT). Its specific solubility profile in polar aprotic solvents further establishes its utility in closed-loop chemical manufacturing where reagent recovery is critical [1].
Substituting PTMABr with common aliphatic alternatives like tetrabutylammonium bromide (TBAB) or in-class halide variants like phenyltrimethylammonium chloride (PTMACl) routinely leads to process failures. In electrochemical energy storage, the high polarity of the phenyl-substituted cation is specifically required to bind polybromide anions and prevent the parasitic 'shuttle effect'; purely aliphatic quats lack the requisite electronic structure for optimal complexation [1]. In synthetic applications, the bromide anion is non-negotiable when generating tribromide (Br3-) complexes, rendering chloride or iodide salts chemically useless. Furthermore, the electron-withdrawing nature of the phenyl ring alters the nucleophilicity of the adjacent methyl groups, steering reactions toward specific pathways (such as C-alkylation over O-alkylation) that cannot be replicated by standard tetramethylammonium benchmarks [2].
PTMABr is the direct precursor to phenyltrimethylammonium tribromide (PTT), a highly selective brominating agent. The commercial viability of this process relies on a massive solubility differential in tetrahydrofuran (THF). While the active PTT reagent is highly soluble (630 g/L at 20°C), the spent PTMABr byproduct exhibits a solubility of only 0.09 g/L under identical conditions. This allows the PTMABr to immediately precipitate out of solution as the reaction progresses [1].
| Evidence Dimension | Solubility in THF at 20°C |
| Target Compound Data | 0.09 g/L (PTMABr) |
| Comparator Or Baseline | 630 g/L (PTT product baseline) |
| Quantified Difference | >7000-fold difference in solubility |
| Conditions | THF solvent at 20°C during bromination of ketones/ketals |
This extreme solubility differential enables near-instantaneous, filtration-based recovery of the spent PTMABr, driving process efficiency and lowering material costs in industrial bromination cycles.
In aqueous zinc-bromine static batteries (AZBSBs), the migration of polybromide anions causes a detrimental 'shuttle effect' that degrades battery life. PTMABr acts as a highly polar complexing agent that binds these anions, effectively hindering self-discharge. Electrochemical testing demonstrates that adding PTMABr to the electrolyte increases the Coulombic Efficiency (CE) of the battery by 10% at a current density of 20 mA cm−2 compared to a blank electrolyte baseline [1].
| Evidence Dimension | Coulombic Efficiency (CE) at 20 mA cm−2 |
| Target Compound Data | +10% absolute CE improvement |
| Comparator Or Baseline | Blank aqueous zinc-bromide electrolyte |
| Quantified Difference | 10% higher Coulombic Efficiency |
| Conditions | Aqueous zinc-bromine static battery (AZBSB) at 20 mA cm−2 |
Procuring PTMABr as an electrolyte additive is essential for mitigating self-discharge and achieving commercial-grade cycle life in static zinc-bromine energy storage systems.
For stabilizing moisture-sensitive CsPbI3 perovskite solar cells, the choice of quaternary ammonium salt dictates device performance. Post-treatment with PTMABr provides bifunctional stabilization via gradient bromide doping and surface passivation. Devices treated with PTMABr achieved a champion Power Conversion Efficiency (PCE) of 17.06%. In contrast, untreated baselines typically yield ~12.67%, and alternative long-chain aliphatic salts like cetyltrimethylammonium bromide (CTABr) max out at 15.25% [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 17.06% PCE |
| Comparator Or Baseline | Untreated CsPbI3 (12.67%) and CTABr-treated (15.25%) |
| Quantified Difference | 1.81% absolute PCE gain over CTABr; 4.39% over untreated |
| Conditions | CsPbI3 perovskite solar cell post-treatment |
Buyers formulating advanced perovskite inks should specify PTMABr over aliphatic quats to maximize defect passivation and push module efficiency beyond the 17% threshold.
In the selective α-methylation of aryl ketones using solid methylating agents, the electronic structure of the quaternary ammonium salt governs chemoselectivity. Compared to standard tetramethylammonium salts, the phenyl substituent on PTMABr withdraws electron density from the adjacent methyl groups. This electronic shift makes the methyl groups more prone to react with the 'soft' α-carbon of the enolate, driving C-alkylation rather than unwanted O-alkylation [1].
| Evidence Dimension | Chemoselectivity (C-alkylation vs. O-alkylation) |
| Target Compound Data | Favors C-alkylation (α-methylation) |
| Comparator Or Baseline | Tetramethylammonium salts (aliphatic baseline) |
| Quantified Difference | Significant shift toward α-methylated product |
| Conditions | Solid-state methylation of aryl ketones |
For pharmaceutical intermediate synthesis, selecting a phenyl-substituted quat over a standard aliphatic quat is critical for maximizing the yield of the desired C-alkylated target.
PTMABr is the optimal starting material for synthesizing phenyltrimethylammonium tribromide (PTT). Its unique solubility profile in THF allows for closed-loop reagent recovery, making it ideal for the selective bromination of ketones and ketals in pharmaceutical manufacturing[1].
Due to its high polarity and ability to bind polybromide anions, PTMABr is highly recommended as an electrolyte additive in aqueous zinc-bromine static batteries to suppress the shuttle effect and boost Coulombic efficiency [2].
PTMABr is the reagent of choice for post-treatment of CsPbI3 perovskite films. Its specific combination of a bulky phenyl ring and a bromide ion provides superior gradient doping and moisture stability compared to long-chain aliphatic alternatives[3].
In organic synthesis workflows requiring precise α-methylation of aryl ketones, PTMABr serves as a superior methylating agent and PTC, utilizing its electron-withdrawing phenyl group to direct reactions toward C-alkylation [4].
Irritant